molecular formula C9H15NO2 B15206726 4-(3-Ethylisoxazol-5-yl)butan-2-ol

4-(3-Ethylisoxazol-5-yl)butan-2-ol

Cat. No.: B15206726
M. Wt: 169.22 g/mol
InChI Key: BGHXSCFFKPNWAK-UHFFFAOYSA-N
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Description

4-(3-Ethylisoxazol-5-yl)butan-2-ol is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylisoxazol-5-yl)butan-2-ol typically involves the formation of the isoxazole ring followed by the introduction of the butan-2-ol moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The choice of catalysts and reaction conditions is crucial to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylisoxazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce different alcohol derivatives.

Scientific Research Applications

4-(3-Ethylisoxazol-5-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(3-Ethylisoxazol-5-yl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole ring is known to be involved in various biological pathways, including inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a simple isoxazole ring.

    3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.

    4,5-Diphenylisoxazole: A derivative with phenyl groups at positions 4 and 5.

Uniqueness

4-(3-Ethylisoxazol-5-yl)butan-2-ol is unique due to the presence of the butan-2-ol moiety, which imparts different chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-ethyl-1,2-oxazol-5-yl)butan-2-ol

InChI

InChI=1S/C9H15NO2/c1-3-8-6-9(12-10-8)5-4-7(2)11/h6-7,11H,3-5H2,1-2H3

InChI Key

BGHXSCFFKPNWAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CCC(C)O

Origin of Product

United States

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